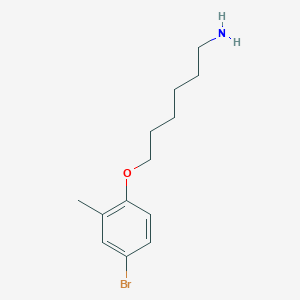

6-(4-Bromo-2-methylphenoxy)hexan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(4-Bromo-2-methylphenoxy)hexan-1-amine is an organic compound characterized by the presence of a bromo-substituted phenoxy group attached to a hexan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromo-2-methylphenoxy)hexan-1-amine typically involves the reaction of 4-bromo-2-methylphenol with 6-bromohexan-1-amine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromoalkane, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromo-2-methylphenoxy)hexan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of 6-(2-methylphenoxy)hexan-1-amine.

Substitution: The bromo group can be substituted with other nucleophiles, such as thiols or amines, to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophiles like sodium thiolate (NaSMe) or primary amines can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield nitro derivatives, while substitution with sodium thiolate can produce thioether derivatives.

Scientific Research Applications

Medicinal Chemistry

6-(4-Bromo-2-methylphenoxy)hexan-1-amine is primarily studied for its potential therapeutic effects. The presence of the bromine atom and the phenoxy group can influence biological activity, making it a subject of interest in drug development.

Potential Therapeutic Areas :

- Anti-inflammatory Agents : Compounds with similar structures have shown promise in modulating inflammatory responses.

- Antidepressants : Research indicates that amine-containing compounds can affect neurotransmitter systems, suggesting potential use in treating mood disorders.

Synthesis of Novel Compounds

The compound serves as a building block in organic synthesis, particularly for creating more complex molecules. Its unique structure allows for:

- Functionalization Reactions : The amine group can undergo various reactions to introduce new functional groups, enhancing the diversity of synthesized compounds.

Material Science

Research has explored the use of this compound in developing new materials with specific properties. Its phenoxy group can contribute to:

- Polymer Chemistry : Incorporating such compounds into polymer matrices can improve thermal stability and mechanical properties.

Biological Studies

Studies are being conducted to evaluate the biological interactions of this compound:

- Cellular Assays : Investigating its effects on cell viability and proliferation can provide insights into its safety and efficacy as a therapeutic agent.

Case Study 1: Anti-inflammatory Properties

A study investigated the anti-inflammatory effects of compounds similar to this compound. Results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent in treating inflammatory diseases.

Case Study 2: Synthesis of Derivatives

Researchers utilized this compound as a precursor to synthesize derivatives with enhanced biological activity. Modifications at the amine site led to compounds that exhibited improved efficacy in cellular assays related to cancer treatment.

Mechanism of Action

The mechanism of action of 6-(4-Bromo-2-methylphenoxy)hexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can mimic natural ligands, allowing the compound to bind to active sites and modulate biological activity. The bromo substituent can enhance binding affinity through halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

6-(4-Bromo-2,5-dimethoxyphenethyl)-6-(4-phenylbutoxy)hexan-1-amine: This compound also features a bromo-substituted phenoxy group but with additional methoxy and phenylbutoxy groups, which can alter its chemical and biological properties.

6-(4-Chloro-2-methylphenoxy)hexan-1-amine: Similar structure but with a chloro substituent instead of bromo, which can affect reactivity and binding interactions.

Uniqueness

6-(4-Bromo-2-methylphenoxy)hexan-1-amine is unique due to its specific substitution pattern, which can confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the bromo group can enhance certain interactions, making it a valuable compound for research and development.

Biological Activity

6-(4-Bromo-2-methylphenoxy)hexan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure includes a brominated phenoxy group, which may enhance its interactions with biological targets, such as enzymes and receptors. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Chemical Formula : C13H18BrNO

- Molecular Weight : 285.19 g/mol

The presence of the bromine atom in the para position of the phenyl ring is expected to influence the compound's lipophilicity and binding affinity to various biological targets.

The biological activity of this compound is believed to be mediated through its interaction with specific enzymes or receptors. The brominated phenoxy moiety is hypothesized to engage with hydrophobic pockets in proteins, while the amine group may form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.

Potential Targets

- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways or signal transduction.

- Receptor Modulation : It could act as an antagonist or agonist at specific receptors, influencing cellular responses.

Antibacterial Properties

Recent studies have indicated that compounds structurally similar to this compound exhibit significant antibacterial activity. For instance, derivatives have shown strong inhibitory effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study: Structure-Activity Relationship (SAR)

A study investigating the SAR of related compounds demonstrated that modifications in the phenoxy group significantly impacted antibacterial efficacy and cytotoxicity profiles. The introduction of bromine at specific positions enhanced activity against bacterial biofilms and reduced resistance development compared to traditional antibiotics like norfloxacin .

| Compound | Activity | MIC (µg/mL) | Resistance Development |

|---|---|---|---|

| This compound | Moderate | 8 | Slower |

| Norfloxacin | High | 4 | Faster |

Pharmacokinetics and ADME Properties

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for evaluating the therapeutic potential of this compound. Preliminary predictions suggest favorable drug-like properties according to Lipinski's Rule of Five, indicating good oral bioavailability and metabolic stability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(4-Bromo-2-methylphenoxy)hexan-1-amine?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, leveraging the bromine atom's electrophilicity. A hexan-1-amine chain can be introduced using Mitsunobu coupling (e.g., with diethyl azodicarboxylate and triphenylphosphine) or alkylation under basic conditions (e.g., K₂CO₃ in DMF). Ensure regioselectivity by controlling reaction temperature (60–80°C) and protecting the amine group with a Boc or Fmoc moiety .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To confirm the hexan-1-amine chain integration and bromo/methyl substituent positions.

- High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation (e.g., C₁₃H₂₀BrNO).

- FTIR : To identify amine N–H stretches (~3300 cm⁻¹) and aryl ether C–O–C bonds (~1250 cm⁻¹) .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer : Conduct in vitro assays targeting receptors or enzymes relevant to neurological disorders (e.g., serotonin or dopamine transporters). Use competitive binding assays with radiolabeled ligands (e.g., [³H]-paroxetine for serotonin transporters) and measure IC₅₀ values. Include positive controls (e.g., fluoxetine) and validate results with triplicate experiments .

Advanced Research Questions

Q. How do the electronic effects of the bromo and methyl substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom at the para position enhances electrophilicity, facilitating Suzuki-Miyaura couplings with aryl boronic acids. The ortho-methyl group introduces steric hindrance, which may slow reaction kinetics. Compare yields using Pd(PPh₃)₄ vs. XPhos Pd G3 catalysts to optimize coupling efficiency. Computational DFT studies (e.g., Gaussian 16) can model transition states and predict regioselectivity .

Q. What computational models predict the compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using protein structures from the PDB (e.g., 5HT1A serotonin receptor). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. QSAR models can correlate substituent positions (e.g., bromine vs. chlorine) with binding affinity trends .

Q. How can conflicting data on the compound’s metabolic stability be resolved?

- Methodological Answer : Conduct parallel in vitro assays:

- Liver microsomes : Compare phase I metabolism rates across species (human vs. rat).

- CYP450 inhibition assays : Identify enzymes responsible for degradation (e.g., CYP2D6).

- LC-MS/MS : Quantify metabolites (e.g., dealkylated or hydroxylated derivatives). Cross-reference with in vivo pharmacokinetic studies in rodent models to resolve discrepancies .

Properties

IUPAC Name |

6-(4-bromo-2-methylphenoxy)hexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BrNO/c1-11-10-12(14)6-7-13(11)16-9-5-3-2-4-8-15/h6-7,10H,2-5,8-9,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIMVEYTCNSBBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)OCCCCCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.